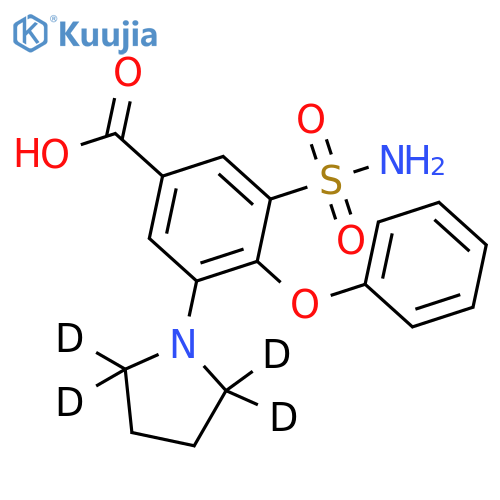Cas no 1246816-90-9 (Piretanide-d4 (Major))

Piretanide-d4 (Major) structure
商品名:Piretanide-d4 (Major)
Piretanide-d4 (Major) 化学的及び物理的性質
名前と識別子
-
- Piretanide-d4 (Major)
- Piretanide-d4
- 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid
- 1246816-90-9
- HY-119816S
- DTXSID60858322
- 4-Phenoxy-3-[(2,2,5,5-~2~H_4_)pyrrolidin-1-yl]-5-sulfamoylbenzoic acid
- CS-0200772
-
- インチ: InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23)/i8D2,9D2
- InChIKey: UJEWTUDSLQGTOA-LZMSFWOYSA-N
- ほほえんだ: C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 366.11900
- どういたいしつりょう: 366.11874984g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 564
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 118Ų
じっけんとくせい
- PSA: 118.31000
- LogP: 4.27080
Piretanide-d4 (Major) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-471872-1mg |
Piretanide-d4 (Major), |
1246816-90-9 | 1mg |
¥2708.00 | 2023-09-05 | ||
| TRC | P508702-1mg |
Piretanide-d4 (Major) |
1246816-90-9 | 1mg |
$ 173.00 | 2023-09-06 | ||
| TRC | P508702-10mg |
Piretanide-d4 (Major) |
1246816-90-9 | 10mg |
$ 1355.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-471872-1 mg |
Piretanide-d4 (Major), |
1246816-90-9 | 1mg |
¥2,708.00 | 2023-07-10 |
Piretanide-d4 (Major) 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
1246816-90-9 (Piretanide-d4 (Major)) 関連製品
- 28395-28-0(N-Desbutyl-N-propyl Bumetanide)
- 28395-03-1(Bumetanide)
- 55837-27-9(Piretanide)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
